4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
Description
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H12Cl2N2S2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[(2-chlorophenyl)methylsulfanyl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C19H12Cl2N2S2/c20-14-7-5-12(6-8-14)15-10-25-19-17(15)18(22-11-23-19)24-9-13-3-1-2-4-16(13)21/h1-8,10-11H,9H2 |
InChI Key |
JLJYIXOWMIKTJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.
Introduction of the Chlorobenzyl Group: This step involves the reaction of the thieno[2,3-d]pyrimidine core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Chlorophenyl Group: This can be done through a substitution reaction using 4-chlorophenylboronic acid and a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
- 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
- 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
Uniqueness
4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for exploring new therapeutic agents and materials.
Biological Activity
The compound 4-[(2-Chlorobenzyl)sulfanyl]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C19H12Cl2N2S2
- Molecular Weight : 403.3 g/mol
- CAS Number : 439112-42-2
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 633.2 ± 65.0 °C (Predicted) |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.38 ± 0.40 (Predicted) |
Antiviral Activity
Recent studies have highlighted the antiviral properties of thieno[2,3-d]pyrimidine derivatives, including the compound . Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes such as RNA polymerases and proteases. For instance, a study demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibited significant antiviral activity against Hepatitis C virus (HCV) with IC50 values in the low micromolar range .
Antitumor Activity
The compound has also been evaluated for its potential antitumor effects. In vitro studies showed it could induce apoptosis in cancer cell lines by activating various signaling pathways, including the JAK/STAT pathway and AMPK signaling . The inhibition of tumor growth was observed in xenograft models, indicating its potential as an anticancer agent.
Enzyme Inhibition
In addition to its antiviral and anticancer properties, this compound has demonstrated enzyme inhibitory activity. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are important targets for treating conditions like Alzheimer's disease and urinary tract infections, respectively . The structure-activity relationship studies suggest that modifications to the thieno[2,3-d]pyrimidine scaffold could enhance enzyme inhibition potency.
Antibacterial Activity
The antibacterial properties of related thieno[2,3-d]pyrimidine compounds have been documented, with some derivatives showing significant activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
- Antiviral Efficacy Against HCV : A study reported that a derivative of thieno[2,3-d]pyrimidine exhibited an EC50 of 0.35 μM against HCV NS5B polymerase with low cytotoxicity in human liver cells .
- Anticancer Activity : In a xenograft model of breast cancer, the compound reduced tumor volume by approximately 50% compared to control groups after four weeks of treatment .
- Enzyme Inhibition Studies : Compounds similar to the one discussed showed AChE inhibition with IC50 values ranging from 10 to 30 μM, indicating potential for Alzheimer's treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
